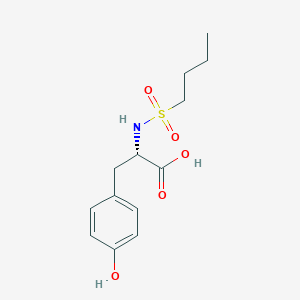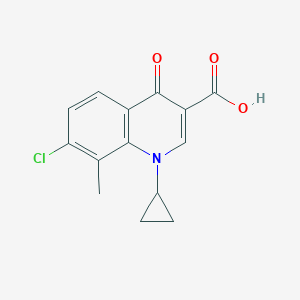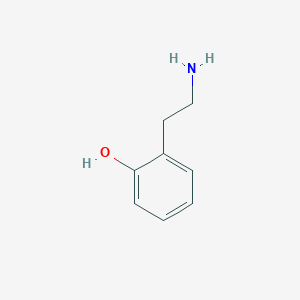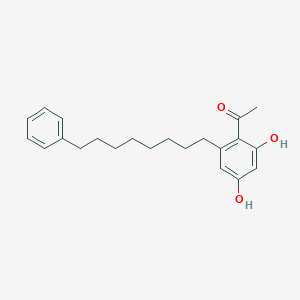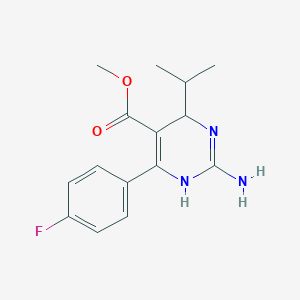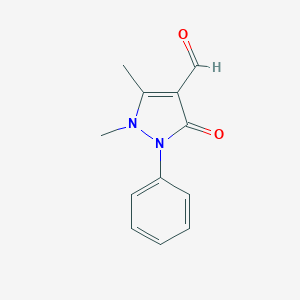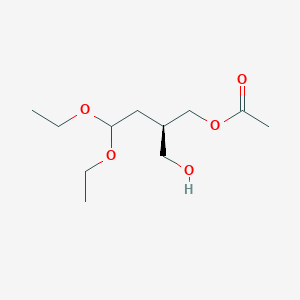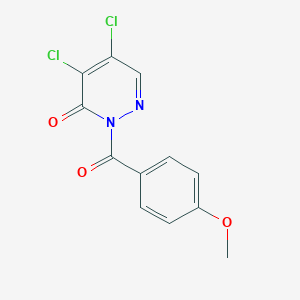
4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone, also known as DMMP, is a pyridazinone derivative that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone is not fully understood, but it is believed to exert its anti-cancer effects through the inhibition of various signaling pathways involved in cell proliferation, survival, and metastasis. It has been shown to inhibit the activity of various enzymes and transcription factors, including NF-κB, Akt, and ERK, which are involved in the regulation of these pathways.
Efectos Bioquímicos Y Fisiológicos
4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic activity. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, and to suppress the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the mechanisms of cancer development and progression. Additionally, its relatively simple synthesis method and low toxicity make it an attractive candidate for further investigation. However, one of the limitations of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential avenues for future research on 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone. One area of interest is the development of novel 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone derivatives with improved solubility and bioavailability. Additionally, further investigation is needed to fully elucidate the mechanism of action of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone and its potential applications in other disease contexts, such as inflammation and neurodegeneration. Finally, clinical trials are needed to evaluate the safety and efficacy of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone as a potential anti-cancer drug.
Métodos De Síntesis
The synthesis of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone can be achieved through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 4,5-dichloropyridazin-3(2H)-one in the presence of a base such as triethylamine. The resulting product can then be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. Additionally, 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone has been shown to inhibit angiogenesis and metastasis, making it a promising candidate for the development of anti-cancer drugs.
Propiedades
Número CAS |
155164-68-4 |
|---|---|
Nombre del producto |
4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone |
Fórmula molecular |
C12H8Cl2N2O3 |
Peso molecular |
299.11 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(4-methoxybenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-19-8-4-2-7(3-5-8)11(17)16-12(18)10(14)9(13)6-15-16/h2-6H,1H3 |
Clave InChI |
YMDJBSMXCVZKDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Otros números CAS |
155164-68-4 |
Sinónimos |
4,5-dichloro-2-(4-methoxybenzoyl)pyridazin-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



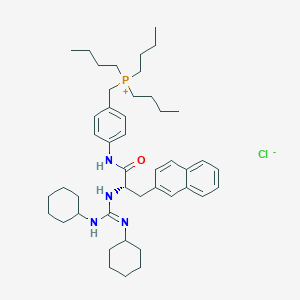

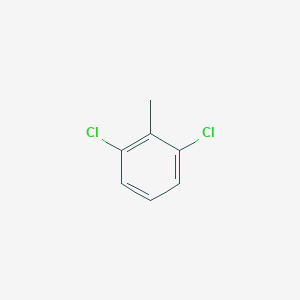
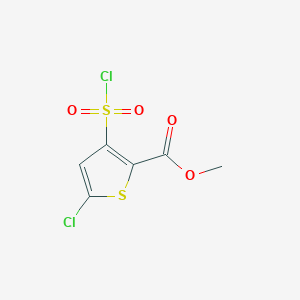
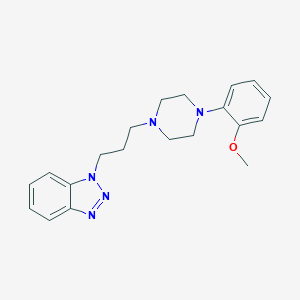
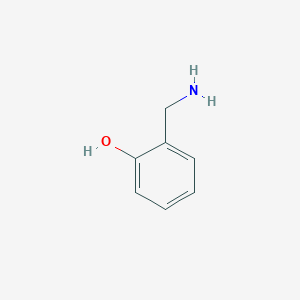
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
